molecular formula C11H20N2O2 B1480081 Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone CAS No. 2098085-85-7

Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1480081
CAS No.: 2098085-85-7
M. Wt: 212.29 g/mol
InChI Key: RMDZASKVSHTFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone is a chemical compound with the formula C9H16N2O2 . It’s used for pharmaceutical testing .


Physical and Chemical Properties Analysis

The molecular weight of a similar compound, [1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride, is 243.18 . The storage temperature is room temperature .

Scientific Research Applications

Catalytic Asymmetric Addition

Azetidin-3-yl derivatives have been evaluated for their efficacy in catalytic asymmetric additions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed and showed promising results in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with enantioselectivities up to 98.4% ee (Wang et al., 2008).

Antibacterial Activity

Azetidin-3-yl compounds have been synthesized and tested for their antibacterial properties. For example, a class of heteroatom-activated β-lactam antibiotics was developed, demonstrating significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Pharmaceutical Potencies

The design of 2-azetidinone scaffolds has attracted interest due to their biological and pharmacological potencies. For instance, derivatives such as 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones have been effectively synthesized (Jagannadham et al., 2019).

Enantiodiscrimination

Azetidin-3-yl derivatives are used as sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers, showing a linear correlation between theoretical and observed % ee values (Malinowska et al., 2020).

Synthesis of β-lactam Antibiotics

These compounds are used in the synthesis of β-lactam antibiotics. A short, stereoselective synthesis of 4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate in the preparation of carbapenem antibiotics, has been achieved (Cozzi et al., 1998).

Antileishmanial Agents

Some azetidin-3-yl derivatives have been synthesized and screened for their antileishmanial activity against Leishmania major, with marked improvements observed in anti-parasitic activity upon transformation from methyleneamines to azetidin-2-ones (Singh et al., 2012).

Properties

IUPAC Name

azetidin-3-yl-(3-ethyl-4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-8-7-13(4-3-10(8)14)11(15)9-5-12-6-9/h8-10,12,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZASKVSHTFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone
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Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-ethyl-4-hydroxypiperidin-1-yl)methanone

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